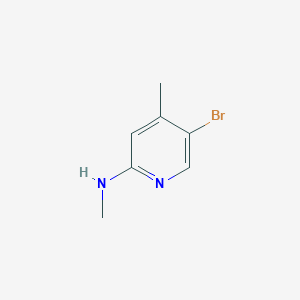![molecular formula C11H16O4 B179745 Methyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate CAS No. 172270-85-8](/img/structure/B179745.png)
Methyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate
Vue d'ensemble
Description
Methyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate: is an organic compound with the molecular formula C11H16O4 and a molecular weight of 212.24 g/mol It features a spirocyclic structure, which includes a 1,4-dioxaspiro[45]decane ring system fused with an acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate typically involves the following steps:
-
Formation of the Spirocyclic Ring System: : The initial step involves the formation of the 1,4-dioxaspiro[4.5]decane ring system. This can be achieved through a cyclization reaction, where a suitable diol reacts with a dihalide under basic conditions to form the spirocyclic ether.
-
Introduction of the Acetate Group: : The next step involves the introduction of the acetate group. This can be done by reacting the spirocyclic intermediate with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as distillation, crystallization, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or other reduced derivatives.
-
Substitution: : Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace the acetate group, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Applications De Recherche Scientifique
Methyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate has several applications in scientific research:
-
Chemistry: : It is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds which are of interest due to their unique structural properties and potential biological activities.
-
Biology: : The compound can be used in the study of enzyme-catalyzed reactions involving spirocyclic substrates, providing insights into enzyme specificity and mechanism.
-
Industry: : Used in the development of new materials, such as polymers and resins, due to its unique structural features.
Mécanisme D'action
The mechanism of action of Methyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The spirocyclic structure may allow for unique interactions with molecular targets, potentially leading to novel biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate: Similar structure but lacks the double bond in the spirocyclic ring.
Methyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)propanoate: Similar structure with a propanoate group instead of an acetate group.
Uniqueness
Methyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate is unique due to the presence of the double bond in the spirocyclic ring, which can influence its reactivity and interactions with other molecules. This structural feature may impart distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
methyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-13-10(12)8-9-2-4-11(5-3-9)14-6-7-15-11/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJDZVITLCFAII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1CCC2(CC1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














